2,2-Dichloroethenyl 2-methylpropanoate
Description
Properties
CAS No. |
62581-67-3 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2-methylpropanoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-4(2)6(9)10-3-5(7)8/h3-4H,1-2H3 |
InChI Key |
XPIZIMDRLXSHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Core Structure: Pyrethroids include a cyclopropane ring, whereas 2,2-dichloroethenyl 2-methylpropanoate lacks this feature.
- Applications : Pyrethroids are end-use insecticides, while the target compound may serve as an intermediate due to its simpler ester structure.
Organophosphates (Dichlorvos)
Dichlorvos (DDVP), with the formula C₄H₇Cl₂O₄P, is an organophosphate insecticide containing a 2,2-dichloroethenyl group linked to a phosphate ester. It inhibits acetylcholinesterase in insects, leading to neurotoxicity .
Comparison :
- Functional Groups: Dichlorvos is a phosphate ester, while 2,2-dichloroethenyl 2-methylpropanoate is a carboxylic acid ester.
- Toxicity: Dichlorvos exhibits higher acute toxicity to mammals compared to pyrethroids or propanoate esters .
Propanoate Esters (Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate)
Compounds like methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (C₁₁H₁₃ClO₂) share the 2-methylpropanoate backbone but substitute the dichloroethenyl group with aromatic or alkyl halide substituents. These esters are used as intermediates in pharmaceutical synthesis due to their stability and solubility .
Key Contrast :
- Reactivity : The dichloroethenyl group in the target compound may confer greater electrophilic reactivity compared to aryl-substituted analogs.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use | Key Feature |
|---|---|---|---|---|---|
| 2,2-Dichloroethenyl 2-methylpropanoate* | C₆H₈Cl₂O₂ (inferred) | ~195.04 (calculated) | Not available | Suspected intermediate | Dichloroethenyl ester |
| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | 52315-07-8 | Insecticide | Cyclopropane + dichloroethenyl |
| Dichlorvos | C₄H₇Cl₂O₄P | 220.98 | 62-73-7 | Insecticide | Phosphate ester |
| DCVA (3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) | C₈H₁₀Cl₂O₂ | 209.08 | Not available | Pyrethroid metabolite/synergist | Cyclopropane carboxylic acid |
Research Findings
- Synergist Effects : Derivatives like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid enhance the efficacy of topical repellents by reducing required doses by 30-fold .
- Insecticidal Activity: Dichloroethenyl-containing compounds disrupt insect nervous systems via sodium channel modulation (pyrethroids) or acetylcholinesterase inhibition (organophosphates) .
- Stability: Propanoate esters with methyl branches (e.g., 2-methylpropanoate) exhibit improved hydrolytic stability compared to straight-chain esters, favoring their use in formulations .
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